3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
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Overview
Description
3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-triazole in the presence of a base, followed by cyclization with ortho-aminobenzamide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and exhibit comparable biological activities.
1,2,4-Triazino[4,3-a]quinoxalines: Another class of heterocyclic compounds with similar structural features and biological properties.
Uniqueness
3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor of enzymes like PCAF .
Properties
CAS No. |
95353-73-4 |
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Molecular Formula |
C15H9ClN4O |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C15H9ClN4O/c16-10-5-7-11(8-6-10)19-9-17-20-14(21)12-3-1-2-4-13(12)18-15(19)20/h1-9H |
InChI Key |
HKVPKEIFYMDWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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